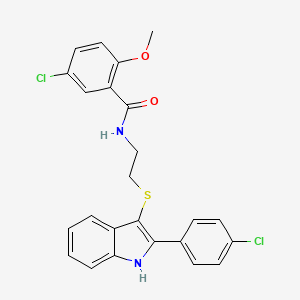![molecular formula C16H16ClN5O3S B2541683 8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-10-1](/img/structure/B2541683.png)
8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research has explored the synthesis of new heterocyclic compounds featuring a sulfonamido moiety, aiming to produce antibacterial agents. These efforts include the generation of pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Such synthetic strategies highlight the compound's versatility in contributing to novel antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).
Microwave-Assisted Synthesis
The utility of sulfonic acid-functionalized imidazolium salts (ionic liquids) has been demonstrated in the rapid synthesis of pyrido[2, 3-d:6,5-d]dipyrimidine-2,4,6,8-tetrone derivatives, showcasing an efficient method for constructing complex pyridine-containing heterocycles with potential antibacterial properties (Saikia, Namsa, & Thakur, 2017).
Antiproliferative Activity Against Cancer Cell Lines
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has been undertaken to evaluate their antiproliferative effects against human cancer cell lines. This work underscores the compound's role in the development of potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Crystal Structure and Antimicrobial Activity
Studies have also delved into the synthesis, crystal structure, and antimicrobial activities of various derivatives, providing insights into their structural characteristics and potential therapeutic applications. This research contributes to the understanding of the compound's biochemical interactions and effectiveness against microbial strains (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Polarographic Studies
Polarographic analysis of alkyl imidazolyl sulfoxides and sulfides related to the compound has been conducted, revealing insights into their electrochemical properties and reactions. This research aids in the understanding of the compound's behavior in various chemical environments (Johansson & Wendsjö, 1983).
Propiedades
IUPAC Name |
13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-10-18-15(9-20(10)2)26(24,25)21-6-5-13-12(8-21)16(23)22-7-11(17)3-4-14(22)19-13/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWGKOGTZSLYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2541601.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2541602.png)


![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2541610.png)

![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)
![Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride](/img/structure/B2541614.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541618.png)

